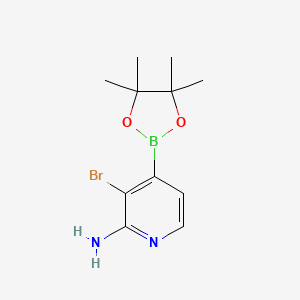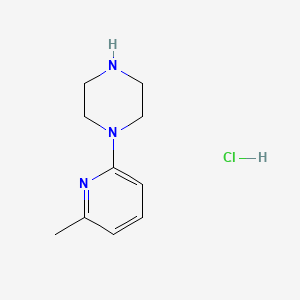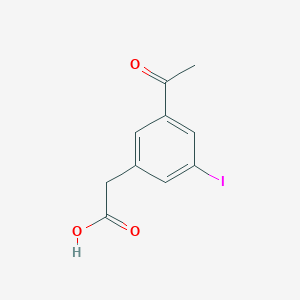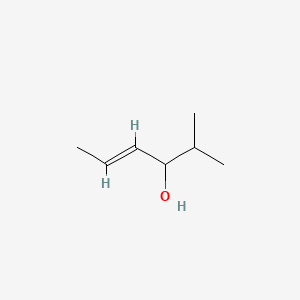
trans-2-Methyl-4-hexen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Methyl-4-hexen-3-ol: is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-4-hexen-3-ol typically involves the reaction of appropriate alkenes with specific reagents under controlled conditions. One common method is the hydroboration-oxidation of 2-methyl-4-hexene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Methyl-4-hexen-3-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Methyl-4-hexen-3-ol is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, it is used to study the effects of alcohols on cellular processes and enzyme activities .
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds .
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism by which trans-2-Methyl-4-hexen-3-ol exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- trans-2-Hexen-1-ol
- trans-3-Hexen-1-ol
- 4-Methyl-2-hexene
Uniqueness: trans-2-Methyl-4-hexen-3-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound .
Eigenschaften
CAS-Nummer |
96346-76-8 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
WFRYPJOHULJNDS-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(C(C)C)O |
Kanonische SMILES |
CC=CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


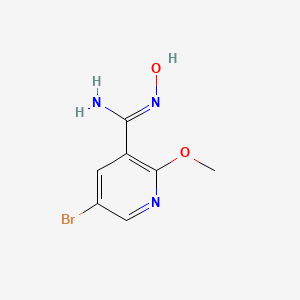
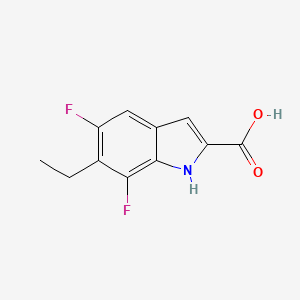
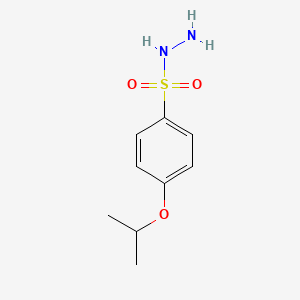
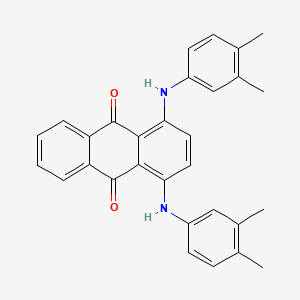

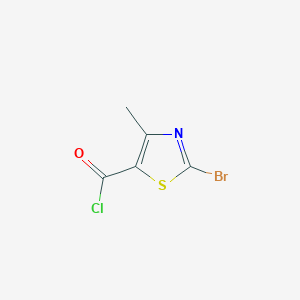
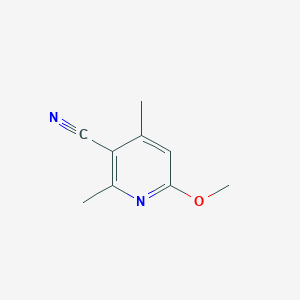
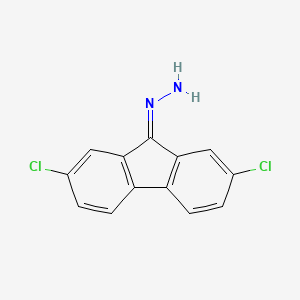
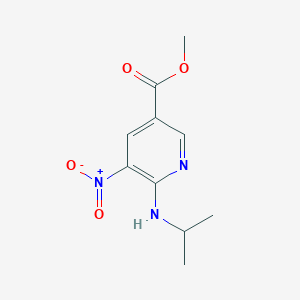
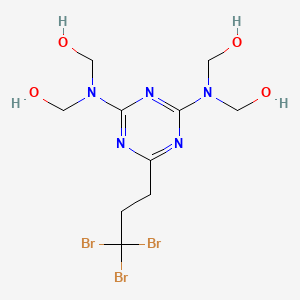
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
